molecular formula C20H22O5 B142362 Tetrahydrodemethoxydiferuloylmethane CAS No. 149579-07-7

Tetrahydrodemethoxydiferuloylmethane

Cat. No.: B142362
CAS No.: 149579-07-7
M. Wt: 342.4 g/mol
InChI Key: HJFYFYWETUVIHT-UHFFFAOYSA-N
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Description

Tetrahydrodemethoxydiferuloylmethane, also known as tetrahydrodemethoxycurcumin, is an organic compound belonging to the curcuminoid family. It is derived from curcumin, the principal curcuminoid found in the turmeric plant (Curcuma longa). This compound is known for its potent antioxidant properties and is widely used in skincare products for its anti-aging and skin-soothing benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrodemethoxydiferuloylmethane can be synthesized through the hydrogenation of demethoxycurcumin. The process involves the reduction of the double bonds in the curcumin structure using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves the use of high-pressure hydrogenation reactors and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrodemethoxydiferuloylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products:

Scientific Research Applications

Tetrahydrodemethoxydiferuloylmethane has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the reactivity of curcuminoids and their derivatives.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases.

    Industry: Utilized in the formulation of skincare products for its anti-aging and skin-soothing benefits

Mechanism of Action

Tetrahydrodemethoxydiferuloylmethane exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and Nrf2 pathways. These actions contribute to its anti-inflammatory and cytoprotective effects .

Comparison with Similar Compounds

    Curcumin: The parent compound from which tetrahydrodemethoxydiferuloylmethane is derived. It has similar antioxidant and anti-inflammatory properties but is more prone to degradation and has a strong yellow color.

    Demethoxycurcumin: Another curcuminoid with similar biological activities but lacks one methoxy group compared to curcumin.

    Bisdemethoxycurcumin: A curcuminoid with two methoxy groups removed, exhibiting similar but less potent biological activities.

Uniqueness: this compound is unique due to its enhanced stability and reduced color intensity compared to curcumin. These properties make it more suitable for use in cosmetic and pharmaceutical formulations where color and stability are critical factors .

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-3,6-8,11-12,21,24H,4-5,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFYFYWETUVIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164341
Record name Tetrahydrodemethoxydiferuloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149579-07-7
Record name Tetrahydrodemethoxycurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149579-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrodemethoxydiferuloylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149579077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrodemethoxydiferuloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Heptanedione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDRODEMETHOXYDIFERULOYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D8X9U00T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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